4-Methoxy-4-oxo-3-sulfanylbutanoate
Description
4-Methoxy-4-oxo-3-sulfanylbutanoate is a specialized organic compound characterized by a butanoate backbone with three distinct functional groups: a methoxy (-OCH₃) group at position 4, an oxo (-C=O) group at position 4, and a sulfanyl (-SH) group at position 2. The sulfanyl group, in particular, introduces nucleophilic and redox-active properties, distinguishing it from structurally related esters or acids lacking thiol functionality. Its applications may span organic synthesis, pharmaceutical intermediates, or biochemical studies, though specific uses are less documented in the provided evidence .
Properties
CAS No. |
84214-67-5 |
|---|---|
Molecular Formula |
C5H7O4S- |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-methoxy-4-oxo-3-sulfanylbutanoate |
InChI |
InChI=1S/C5H8O4S/c1-9-5(8)3(10)2-4(6)7/h3,10H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
JGRSVXLSEJAAFH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-sulfanylbutanoate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-4-oxobutanoic acid with thiol reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-4-oxo-3-sulfanylbutanoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-oxo-3-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-4-oxo-3-sulfanylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-oxo-3-sulfanylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The keto group can participate in redox reactions, influencing cellular processes. The methoxy group can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-Methoxy-4-oxo-3-sulfanylbutanoate but differ in substituents or functional groups, leading to variations in physicochemical properties and reactivity.
Methyl 4-Methoxy-3-oxobutyrate
- Structure : Methoxy (-OCH₃) at position 4, oxo (-C=O) at position 3, and an ester (-COOCH₃) terminus.
- Key Differences : Lacks the sulfanyl (-SH) group at position 3, replacing it with a carbonyl. This reduces nucleophilicity and alters redox behavior. The ester group enhances volatility compared to carboxylic acids.
- Applications : Commonly used as a precursor in acetoacetate chemistry for synthesizing heterocycles or pharmaceuticals .
4-Methoxy-2,4-dioxobutanoic Acid
- Structure : Methoxy (-OCH₃) at position 4, two oxo (-C=O) groups at positions 2 and 4, and a carboxylic acid (-COOH) terminus.
- Key Differences : The absence of a sulfanyl group and the presence of a second oxo group increase acidity (lower pKa) due to electron-withdrawing effects. The carboxylic acid terminus enhances hydrophilicity compared to esters.
- Applications : Likely serves as a chelating agent or intermediate in organic synthesis .
Ethyl 4-(Benzyloxy)-3-oxobutanoate
- Structure : Benzyloxy (-OCH₂C₆H₅) at position 4, oxo (-C=O) at position 3, and an ethyl ester (-COOCH₂CH₃).
- Key Differences : The bulky benzyloxy group introduces steric hindrance and lipophilicity, contrasting with the smaller methoxy or sulfanyl groups in the target compound. This affects solubility and metabolic stability.
- Applications : Used in protected intermediates for drug synthesis .
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Functional Groups | Key Properties |
|---|---|---|---|
| 4-Methoxy-4-oxo-3-sulfanylbutanoate | -OCH₃ (4), -C=O (4), -SH (3) | Thiol, ester | Nucleophilic, redox-active |
| Methyl 4-Methoxy-3-oxobutyrate | -OCH₃ (4), -C=O (3) | Ester, ketone | Volatile, ketone reactivity |
| 4-Methoxy-2,4-dioxobutanoic Acid | -OCH₃ (4), -C=O (2,4) | Carboxylic acid, diketone | High acidity, chelating ability |
| Ethyl 4-(Benzyloxy)-3-oxobutanoate | -OCH₂C₆H₅ (4), -C=O (3) | Ester, benzyl ether | Lipophilic, sterically hindered |
Research Findings and Implications
Reactivity of the Sulfanyl Group: The -SH group in 4-Methoxy-4-oxo-3-sulfanylbutanoate enables disulfide bond formation under oxidative conditions, a property absent in analogs like methyl 4-methoxy-3-oxobutyrate. This could be exploited in drug delivery systems or enzyme-mimetic catalysts .
Acidity and Solubility: Compared to 4-Methoxy-2,4-dioxobutanoic acid, the target compound’s single oxo group and ester terminus reduce acidity, favoring lipid membrane permeability over water solubility .
Metabolic Stability: Benzyloxy-containing analogs (e.g., ethyl 4-(benzyloxy)-3-oxobutanoate) may exhibit slower metabolic degradation due to steric protection, whereas the sulfanyl group in the target compound could undergo rapid conjugation or oxidation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
